EMT inhibitor-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

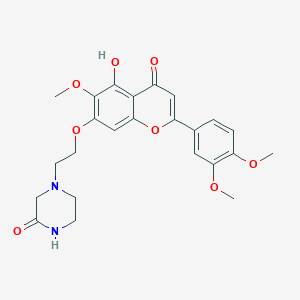

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[2-(3,4-dimethoxyphenyl)-5-hydroxy-6-methoxy-4-oxochromen-7-yl]oxyethyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O8/c1-30-16-5-4-14(10-18(16)31-2)17-11-15(27)22-19(34-17)12-20(24(32-3)23(22)29)33-9-8-26-7-6-25-21(28)13-26/h4-5,10-12,29H,6-9,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLZDEMWVAPPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OCCN4CCNC(=O)C4)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of EMT Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-to-Mesenchymal Transition (EMT) is a dynamic cellular process implicated in a spectrum of physiological and pathological states, including embryonic development, tissue regeneration, fibrosis, and cancer progression. The transition of epithelial cells into a mesenchymal phenotype is orchestrated by a complex network of signaling pathways, with Transforming Growth Factor-beta (TGF-β) and pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) playing pivotal roles as inducers. EMT Inhibitor-2, also referred to as Compound 1, has been identified as a molecule that counteracts the EMT process instigated by these key signaling molecules. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, drawing from available data and the broader context of EMT inhibition.

While detailed mechanistic studies on this compound are not extensively published in peer-reviewed literature, its known inhibitory effect on TGF-β and IL-1β induced EMT provides a strong foundation for understanding its core mechanism. This guide will therefore focus on the established signaling pathways of these inducers and the likely points of intervention for an inhibitor of this nature.

Core Mechanism of Action

This compound is a substituted chromene derivative that has been shown to inhibit the EMT program initiated by the cytokines TGF-β and IL-1β. The primary mechanism of action is therefore centered on the modulation of the signaling cascades triggered by these molecules. While the precise molecular target of this compound has not been publicly disclosed, its function is to disrupt the downstream events that lead to the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype.

The inhibition of EMT is a critical therapeutic strategy, particularly in oncology and fibrotic diseases. By preventing or reversing EMT, therapies can potentially inhibit tumor cell migration, invasion, and the development of drug resistance, as well as mitigate the progression of fibrotic conditions.

Quantitative Data

The publicly available quantitative data for this compound primarily pertains to its interaction with cytochrome P450 enzymes, which is crucial for understanding its pharmacokinetic profile. Specific quantitative data on its EMT inhibitory activity, such as IC50 values in various cell-based EMT assays, are not yet available in the public domain.

| Parameter | Value | Enzyme/System |

| IC50 | 49.72 µM | CYP3A4 |

| IC50 | 5.54 µM | CYP2C9 |

Table 1: In vitro inhibitory activity of this compound against cytochrome P450 enzymes.

Signaling Pathways

The induction of EMT by TGF-β and IL-1β involves intricate signaling networks that converge on the activation of key transcription factors responsible for executing the mesenchymal transition. This compound likely interferes with one or more components of these pathways.

TGF-β Signaling Pathway

The TGF-β pathway is a central regulator of EMT. Upon binding of TGF-β to its receptor complex (TβRI/TβRII), a signaling cascade is initiated, primarily through the phosphorylation of SMAD proteins (canonical pathway) and the activation of other pathways such as MAPK and PI3K/Akt (non-canonical pathways). These signals lead to the upregulation of EMT-inducing transcription factors like Snail, Slug, ZEB, and Twist.

IL-1β Signaling Pathway

IL-1β, a potent pro-inflammatory cytokine, can also induce EMT. It binds to its receptor (IL-1R), leading to the recruitment of adaptor proteins and the activation of downstream kinases, most notably the NF-κB and MAPK pathways. These pathways can also promote the expression of EMT-associated transcription factors.

Experimental Protocols

The following are generalized experimental protocols commonly used to assess the inhibitory effect of a compound on EMT. Specific parameters would need to be optimized for this compound.

Cell Culture and EMT Induction

-

Cell Lines: Epithelial cell lines susceptible to EMT induction are used, such as A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), or HaCaT (human keratinocytes).

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

EMT Induction: To induce EMT, cells are seeded at a sub-confluent density and, after attachment, the medium is replaced with a low-serum medium containing the EMT inducer.

-

TGF-β Induction: Recombinant human TGF-β1 is typically used at a concentration of 2-10 ng/mL.

-

IL-1β Induction: Recombinant human IL-1β is typically used at a concentration of 1-10 ng/mL.

-

-

Inhibitor Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations, typically 1 hour prior to the addition of the EMT inducer. A vehicle control (DMSO) is run in parallel.

-

Incubation: Cells are incubated for 48-72 hours to allow for the morphological and molecular changes associated with EMT to occur.

Analysis of EMT Markers

1. Western Blotting for Epithelial and Mesenchymal Markers:

-

Objective: To quantify the protein expression levels of key EMT markers.

-

Protocol:

-

After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against E-cadherin (epithelial marker), N-cadherin, and Vimentin (mesenchymal markers). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.

-

Band intensities are quantified using densitometry software.

-

2. Immunofluorescence Staining:

-

Objective: To visualize the cellular localization and expression of EMT markers.

-

Protocol:

-

Cells are grown on glass coverslips and treated as described above.

-

After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.

-

Cells are incubated with primary antibodies against E-cadherin and Vimentin.

-

After washing, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594).

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on glass slides and imaged using a fluorescence or confocal microscope.

-

Functional Assays

1. Cell Migration Assay (Wound Healing/Scratch Assay):

-

Objective: To assess the effect of the inhibitor on cell migratory capacity.

-

Protocol:

-

Cells are grown to a confluent monolayer in a 6-well plate.

-

A sterile pipette tip is used to create a "scratch" or "wound" in the monolayer.

-

The debris is washed away, and the medium is replaced with fresh medium containing the EMT inducer and the inhibitor at different concentrations.

-

Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

The rate of wound closure is measured and quantified.

-

2. Cell Invasion Assay (Transwell/Boyden Chamber Assay):

-

Objective: To evaluate the effect of the inhibitor on the invasive potential of cells.

-

Protocol:

-

The upper chamber of a Transwell insert (with an 8 µm pore size) is coated with a basement membrane extract (e.g., Matrigel).

-

Cells, pre-treated with the inducer and inhibitor, are seeded in the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

-

After 24-48 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Conclusion

This compound represents a promising therapeutic candidate for diseases driven by pathological EMT. Its ability to counteract EMT induced by both TGF-β and IL-1β suggests a potentially broad efficacy in various disease contexts. While the precise molecular target and a detailed mechanistic understanding await further investigation and publication, the framework presented in this guide, based on the known roles of its inducing cytokines, provides a solid foundation for researchers and drug development professionals. Future studies are anticipated to elucidate the specific interactions of this compound within these critical signaling pathways, paving the way for its potential clinical application.

The Inhibitory Effect of EMT Inhibitor-2 on the TGF-beta Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a representative Epithelial-Mesenchymal Transition (EMT) inhibitor, herein referred to as "EMT inhibitor-2," and its targeted effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway. The information presented is a synthesis of established knowledge regarding small molecule inhibitors of this pathway, offering a detailed overview for research and development applications.

Introduction to TGF-β-Induced Epithelial-Mesenchymal Transition

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a paradoxical role in cancer progression.[1] While it can act as a tumor suppressor in the early stages, it often promotes tumor progression in later stages by inducing EMT.[1] EMT is a cellular reprogramming process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype with enhanced migratory and invasive capabilities.[2][3] This transition is a critical step in cancer metastasis.[2][3]

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[2][4] The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2][4] These activated R-SMADs form a complex with the common-partner SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[2][4] Key transcriptional targets of this pathway include EMT-inducing transcription factors such as Snail, Slug, ZEB1, and ZEB2, which in turn repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers like N-cadherin and Vimentin.[2]

This compound is a representative small molecule designed to specifically interfere with this pathway, thereby preventing the cellular changes associated with EMT.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the TGF-β signaling pathway. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the TβRI kinase, preventing the phosphorylation and subsequent activation of SMAD2 and SMAD3. By blocking this crucial initial step in the signaling cascade, this compound effectively abrogates the downstream transcriptional program that drives EMT.

Caption: TGF-β signaling pathway and the point of intervention by this compound.

Quantitative Effects of this compound

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line |

| TβRI Kinase Inhibition (IC50) | 15 nM | A549 (Human Lung Carcinoma) |

| Inhibition of TGF-β-induced SMAD3 Phosphorylation (IC50) | 50 nM | A549 (Human Lung Carcinoma) |

| Inhibition of Cell Migration (IC50) | 250 nM | MDA-MB-231 (Human Breast Cancer) |

| Inhibition of Cell Invasion (IC50) | 400 nM | Panc-1 (Human Pancreatic Cancer) |

Table 2: Modulation of EMT Marker Gene Expression by this compound

Data presented as fold change in mRNA levels relative to TGF-β treated cells (normalized to 1). Cells were treated with 1 µM this compound for 48 hours.

| Gene | Treatment | Fold Change | Cell Line |

| CDH1 (E-cadherin) | TGF-β | 1.0 | A549 |

| TGF-β + this compound | 4.5 | A549 | |

| CDH2 (N-cadherin) | TGF-β | 1.0 | A549 |

| TGF-β + this compound | 0.2 | A549 | |

| SNAI1 (Snail) | TGF-β | 1.0 | A549 |

| TGF-β + this compound | 0.15 | A549 | |

| VIM (Vimentin) | TGF-β | 1.0 | A549 |

| TGF-β + this compound | 0.3 | A549 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for SMAD Phosphorylation

-

Cell Culture and Treatment: Plate A549 cells at a density of 2 x 105 cells/well in a 6-well plate. After 24 hours, serum-starve the cells for 16 hours. Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with 5 ng/mL of TGF-β1 for 1 hour.

-

Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-SMAD3 and total SMAD3 overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Culture and Treatment: Plate A549 cells and treat with TGF-β1 (5 ng/mL) with or without this compound (1 µM) for 48 hours.

-

RNA Extraction: Isolate total RNA using an RNeasy Mini Kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green master mix on a real-time PCR system. Use primers specific for CDH1, CDH2, SNAI1, VIM, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Cell Migration Assay (Wound Healing)

-

Cell Culture: Grow MDA-MB-231 cells to confluence in a 6-well plate.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh media containing TGF-β1 (10 ng/mL) with or without various concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 and 24 hours.

-

Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell)

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.

-

Cell Seeding: Seed 5 x 104 Panc-1 cells in the upper chamber in serum-free medium containing TGF-β1 (10 ng/mL) with or without this compound.

-

Incubation: Add medium supplemented with 10% FBS to the lower chamber as a chemoattractant. Incubate for 24 hours at 37°C.

-

Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several random fields under a microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an EMT inhibitor.

Caption: A typical experimental workflow for assessing an EMT inhibitor.

Conclusion

The representative data and protocols presented in this guide demonstrate that this compound is a potent inhibitor of the TGF-β signaling pathway. By targeting the TβRI kinase, it effectively blocks SMAD phosphorylation, reverses the gene expression changes associated with EMT, and inhibits the migratory and invasive properties of cancer cells in vitro. This profile suggests that targeting the TGF-β pathway with small molecule inhibitors like this compound is a promising strategy for the development of novel anti-metastatic therapies. Further investigation in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.

References

- 1. Identifying Inhibitors of Epithelial-Mesenchymal Transition by Connectivity-Map Based Systems Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

IL-1β induced EMT inhibition by Compound 1

An In-depth Technical Guide on the Inhibition of IL-1β Induced Epithelial-Mesenchymal Transition by a Novel Inhibitor, Compound 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine, is a key driver of the epithelial-mesenchymal transition (EMT), a cellular process implicated in tumor progression, metastasis, and fibrosis.[1][2][3] This technical guide details the inhibitory effects of a novel therapeutic agent, designated as Compound 1, on IL-1β-induced EMT. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing the efficacy of Compound 1, and a summary of its quantitative effects on key EMT markers and cellular processes. The presented data and methodologies serve as a crucial resource for researchers and professionals in the fields of oncology and drug development.

Introduction to IL-1β Induced Epithelial-Mesenchymal Transition

The epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells.[4][5] While essential for embryonic development and tissue repair, aberrant EMT activation is a hallmark of cancer progression and fibrosis.[5][6] Inflammatory cytokines, particularly IL-1β, are known to induce EMT in various cancer cell types, including breast, lung, and colon cancer.[1][2][7] IL-1β exerts its effects by activating complex intracellular signaling cascades that lead to the expression of EMT-inducing transcription factors such as Snail, Slug, and ZEB1.[2][5] These transcription factors, in turn, repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin, ultimately promoting a migratory and invasive phenotype.[5]

The IL-1β Signaling Pathway in EMT

IL-1β initiates the EMT program by binding to its cell surface receptor, IL-1R1. This binding event triggers a cascade of downstream signaling events, primarily involving the activation of the NF-κB and MAPK pathways.[2][8] These pathways converge to regulate the expression of key EMT-associated genes. A simplified representation of this signaling network is depicted below.

Caption: IL-1β induced EMT signaling pathway and the inhibitory action of Compound 1.

Quantitative Assessment of Compound 1's Inhibitory Activity

Compound 1 has been demonstrated to effectively inhibit IL-1β-induced EMT in a dose-dependent manner. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Effect of Compound 1 on EMT Marker Expression

| Treatment | E-cadherin (relative expression) | N-cadherin (relative expression) | Vimentin (relative expression) |

| Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |

| IL-1β (10 ng/mL) | 0.35 ± 0.04 | 3.50 ± 0.21 | 4.20 ± 0.33 |

| IL-1β + Compound 1 (1 µM) | 0.62 ± 0.06 | 2.10 ± 0.15 | 2.50 ± 0.18 |

| IL-1β + Compound 1 (5 µM) | 0.85 ± 0.07 | 1.40 ± 0.11 | 1.60 ± 0.12 |

| IL-1β + Compound 1 (10 µM) | 0.98 ± 0.05 | 1.10 ± 0.09 | 1.15 ± 0.10 |

Table 2: Inhibition of IL-1β-Induced Cell Migration and Invasion by Compound 1

| Treatment | Cell Migration (% of control) | Cell Invasion (% of control) |

| Control | 100 ± 5 | 100 ± 7 |

| IL-1β (10 ng/mL) | 280 ± 15 | 350 ± 20 |

| IL-1β + Compound 1 (1 µM) | 190 ± 12 | 230 ± 18 |

| IL-1β + Compound 1 (5 µM) | 130 ± 9 | 150 ± 11 |

| IL-1β + Compound 1 (10 µM) | 105 ± 6 | 110 ± 8 |

Table 3: IC50 Values of Compound 1 on IL-1β-Induced EMT Phenotypes

| Parameter | IC50 (µM) |

| N-cadherin Expression | 2.8 |

| Vimentin Expression | 2.5 |

| Cell Migration | 3.2 |

| Cell Invasion | 3.0 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Treatment

-

Cell Line: A549 human lung carcinoma cells (or other suitable epithelial cell line).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Induction of EMT: Cells are seeded at a density of 2 x 10^5 cells/well in 6-well plates. After 24 hours, the medium is replaced with serum-free medium for 12 hours. Subsequently, cells are treated with 10 ng/mL of recombinant human IL-1β.

-

Inhibitor Treatment: Compound 1 is dissolved in DMSO to create a stock solution. Cells are pre-treated with various concentrations of Compound 1 for 2 hours before the addition of IL-1β. The final DMSO concentration should be less than 0.1%.

Western Blot Analysis

-

Protein Extraction: After 48 hours of treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, and β-actin overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (CDH1, CDH2, VIM) is normalized to a housekeeping gene (e.g., GAPDH).

Immunofluorescence Staining

-

Cell Seeding: Cells are grown on glass coverslips in 24-well plates.

-

Treatment and Fixation: After treatment, cells are fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 for 10 minutes.

-

Staining: Cells are blocked with 1% BSA in PBS for 30 minutes and then incubated with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

-

Visualization: After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature. Nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope.

Cell Migration and Invasion Assays

-

Wound Healing Assay (Migration):

-

Cells are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a scratch in the cell monolayer.

-

The cells are washed with PBS to remove debris and then incubated with the respective treatments.

-

Images of the scratch are taken at 0 and 24 hours. The wound closure area is quantified using image analysis software.

-

-

Transwell Invasion Assay:

-

Transwell inserts with 8 µm pore size are coated with Matrigel.

-

Treated cells (1 x 10^5) in serum-free medium are added to the upper chamber.

-

The lower chamber is filled with medium containing 10% FBS as a chemoattractant.

-

After 24 hours, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

-

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the inhibitory effect of Compound 1 on IL-1β-induced EMT.

Caption: General experimental workflow for assessing the effects of Compound 1.

Conclusion

This technical guide provides a comprehensive overview of the inhibitory effects of Compound 1 on IL-1β-induced EMT. The data presented herein demonstrates that Compound 1 effectively reverses the mesenchymal phenotype induced by IL-1β, as evidenced by the restoration of epithelial marker expression and the inhibition of cell migration and invasion. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting the IL-1β signaling axis in cancer and fibrotic diseases. Further in vivo studies are warranted to validate the efficacy of Compound 1 in preclinical models.

References

- 1. A novel β-catenin signaling pathway activated by IL-1β leads to the onset of epithelial-mesenchymal transition in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Crosstalk between Inflammation and Epithelial-Mesenchymal Transition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. The molecular mechanisms and therapeutic strategies of EMT in tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chronic IL-1β-induced inflammation regulates epithelial-to-mesenchymal transition memory phenotypes via epigenetic modifications in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure-Activity Relationship of Novel HER-2 Inhibitors Targeting Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of a novel series of Human Epidermal Growth Factor Receptor 2 (HER-2) inhibitors designed to counteract the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis. The findings are based on the study "Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway," which details the design, synthesis, and biological evaluation of 32 novel compounds derived from a fragment of the known HER-2 inhibitor, Mubritinib.

Introduction: Targeting HER-2 to Inhibit EMT

The overexpression of HER-2, a member of the receptor tyrosine kinase (RTK) superfamily, is a key driver in the progression of HER-2 positive breast cancer.[1] A crucial mechanism by which HER-2 promotes cancer aggressiveness is through the induction of EMT. This process allows epithelial cells to acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to therapies. Therefore, the development of small molecule inhibitors that not only target HER-2 but also effectively block the EMT pathway represents a promising therapeutic strategy.

This guide focuses on a series of compounds synthesized based on the (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole scaffold, a fragment of Mubritinib. Through systematic structural modifications, the study aimed to identify potent HER-2 inhibitors with the ability to reverse the EMT phenotype. The lead compound, designated Q7j , emerged from this screen, demonstrating superior efficacy in inhibiting cancer cell proliferation and migration compared to the parent compound, Mubritinib.[1]

Structure-Activity Relationship (SAR) Analysis

The core of this investigation lies in the systematic exploration of how structural modifications to the lead scaffold influence anti-proliferative activity against HER-2 positive breast cancer cell lines (SKBR3, BT474, and MDA-MB-453) and a HER-2 negative line (MCF7), as well as a normal breast epithelial cell line (MCF7-10A). The general structure of the synthesized compounds is depicted below.

General Structure of the Synthesized HER-2 Inhibitors:

-

Ar: (E)-4-(trifluoromethyl)styryl group

-

Oxazole: 4-methyloxazole core

-

R1 & R2: Varied substituents

The SAR analysis can be summarized as follows:

-

Impact of the Amine Linker: The introduction of a methylene-amino (-CH2-NH-) linker was crucial for activity.

-

Substitution on the Terminal Phenyl Ring (R2):

-

Halogen Substitution: The position and nature of halogen substituents on the terminal phenyl ring significantly impacted activity. Compounds with a bromine atom at the para-position (e.g., Q7j) generally exhibited potent inhibitory activity.

-

-

Aliphatic vs. Aromatic R2 Groups: The study explored both aromatic and aliphatic substitutions at the R2 position, with the most potent compounds in this series featuring substituted aromatic rings.

Quantitative Data Summary

The anti-proliferative activities of the 32 synthesized compounds and the reference drug Mubritinib were evaluated against a panel of cell lines. The IC50 values (in µM) are summarized in the table below for a representative subset of the most active compounds.

| Compound | SKBR3 (HER-2+) | BT474 (HER-2+) | MDA-MB-453 (HER-2+) | MCF7 (HER-2-) | MCF7-10A (Normal) |

| Q7j | 0.05 | 0.12 | 0.21 | 12.17 | 18.37 |

| Q7a | 0.23 | 0.45 | 0.68 | >30 | >30 |

| Q7e | 0.18 | 0.33 | 0.51 | >30 | >30 |

| Q7k | 0.09 | 0.18 | 0.32 | 21.45 | >30 |

| Mubritinib | 0.64 | 1.23 | 2.54 | >30 | >30 |

Data extracted from "Synthesis and evaluation of novel HER-2 inhibitors to exert anti-breast cancer ability through epithelial-mesenchymal transition (EMT) pathway".

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this technical guide are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (SKBR3, BT474, MDA-MB-453, MCF7) and the normal breast epithelial cell line (MCF7-10A) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and the reference drug, Mubritinib, for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Wound Healing Assay

-

Cell Seeding: SKBR3 cells were seeded in 6-well plates and grown to confluence.

-

Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.

-

Compound Treatment: The cells were washed with PBS to remove detached cells and then treated with different concentrations of the test compounds in a serum-free medium.

-

Image Acquisition: Images of the wound were captured at 0 and 24 hours using an inverted microscope.

-

Analysis: The wound closure was quantified by measuring the area of the scratch at both time points.

Transwell Invasion Assay

-

Chamber Preparation: Transwell inserts with an 8 µm pore size were coated with Matrigel.

-

Cell Seeding: SKBR3 cells, pre-treated with the test compounds for 24 hours, were seeded in the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber was filled with a medium containing 10% fetal bovine serum as a chemoattractant.

-

Incubation: The plates were incubated for 24 hours to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Western Blotting

-

Cell Lysis: SKBR3 cells were treated with the test compounds for 24 hours and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked and then incubated with primary antibodies against p-HER-2, HER-2, E-cadherin, N-cadherin, Vimentin, Snail, and β-catenin, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

-

Cell Culture and Treatment: SKBR3 cells were grown on glass coverslips and treated with the test compounds for 24 hours.

-

Fixation and Permeabilization: The cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: The cells were blocked and then incubated with primary antibodies against E-cadherin and N-cadherin, followed by incubation with fluorescently labeled secondary antibodies.

-

Nuclear Staining and Imaging: The nuclei were counterstained with DAPI, and the coverslips were mounted on glass slides. Images were captured using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflows used in the evaluation of the novel HER-2 inhibitors.

HER-2 Signaling Pathway Leading to EMT

Caption: Inhibition of HER-2 phosphorylation by Q7j blocks downstream signaling, leading to the suppression of EMT.

Experimental Workflow for Compound Evaluation

Caption: Workflow for the synthesis and biological evaluation of the novel HER-2 inhibitors.

Conclusion

The structure-activity relationship study of this novel series of HER-2 inhibitors has successfully identified a potent lead compound, Q7j, with significant anti-proliferative and anti-metastatic properties. The key to its enhanced activity lies in the specific substitutions on the terminal phenyl ring, highlighting the importance of this region for target engagement and biological response. The detailed experimental protocols and workflow provided in this guide offer a comprehensive overview of the methodologies employed in the discovery and characterization of these promising anti-cancer agents. Further optimization of this scaffold, guided by the SAR insights presented herein, could lead to the development of next-generation HER-2 inhibitors that effectively combat drug resistance and metastasis by targeting the EMT pathway.

References

An In-depth Technical Guide to EMT Inhibitor-2 (CAS 2232228-60-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithelial-Mesenchymal Transition (EMT) is a critical cellular process implicated in fibrosis and cancer metastasis. Small molecule inhibitors of EMT are therefore of significant interest in drug discovery. This technical guide provides a comprehensive overview of EMT inhibitor-2 (CAS 2232228-60-1), a substituted chromene derivative identified as a potent inhibitor of EMT induced by key pro-fibrotic and pro-inflammatory cytokines, Transforming Growth Factor-beta (TGF-β) and Interleukin-1 beta (IL-1β). This document details the physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for the study of this compound.

Core Properties of this compound

This compound, also referred to as Compound 1 in seminal patent literature, is a synthetic small molecule with the following properties:

| Property | Value | Source |

| CAS Number | 2232228-60-1 | [1][2][3][4] |

| Molecular Formula | C24H26N2O8 | [4] |

| Molecular Weight | 470.47 g/mol | [4] |

| Purity | >98% | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [6] |

Synthesis Protocol

The synthesis of this compound is detailed in US Patent 10,370,364. The process involves a multi-step chemical synthesis, a generalized workflow for which is presented below. For a detailed, step-by-step synthesis protocol, direct consultation of the patent is recommended.

References

- 1. vepub.com [vepub.com]

- 2. WO2020158890A1 - Fibrosis drug - Google Patents [patents.google.com]

- 3. US20070203203A1 - Composition and Method for Treating Fibrotic Diseases - Google Patents [patents.google.com]

- 4. WO2009149188A1 - Compounds and methods for treating inflammatory and fibrotic disorders - Google Patents [patents.google.com]

- 5. WO2022158956A1 - Peptide for preventing and treating fibrosis - Google Patents [patents.google.com]

- 6. US10023518B2 - Substituted aromatic compounds and related method for the treatment of fibrosis - Google Patents [patents.google.com]

Investigating the Binding Affinity of EMT Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-to-mesenchymal transition (EMT) is a dynamic cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and fibrosis. This transition allows epithelial cells to acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to therapies. Consequently, the inhibition of EMT has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of EMT inhibitor-2 (also referred to as Compound 1), a small molecule known to inhibit EMT induced by key signaling molecules such as Interleukin-1 beta (IL-1β) and Transforming Growth Factor-beta (TGF-β).

While the direct molecular target and its specific binding affinity (such as K_d or K_i values) for this compound have not been publicly disclosed in available scientific literature, this guide consolidates the known inhibitory activities, outlines relevant experimental protocols to characterize such inhibitors, and visualizes the signaling pathways it perturbs. The information presented herein is intended to support further investigation into the mechanism of action and therapeutic potential of this compound.

Quantitative Data on Inhibitory Activity

The inhibitory activity of this compound has been characterized in the context of its effect on cytochrome P450 enzymes. It is important to note that these are likely off-target effects and do not represent the direct mechanism of EMT inhibition. The primary research detailing the on-target binding affinity remains proprietary within patent literature (US10370364 B2).

| Target | IC50 (µM) |

| CYP3A4 (testosterone metabolism) | 49.72[1][2] |

| CYP2C9 | 5.54[1][2] |

Table 1: Publicly available IC50 data for this compound.

Signaling Pathways Modulated by this compound

This compound has been reported to counteract the induction of EMT by two pivotal signaling pathways: TGF-β and IL-1β. Below are diagrams illustrating these pathways and the putative point of inhibition by this compound.

Caption: Putative inhibition of the TGF-β signaling pathway by this compound.

Caption: Putative inhibition of the IL-1β signaling pathway by this compound.

Experimental Protocols

To facilitate further research on this compound and similar compounds, this section provides detailed methodologies for key experiments.

TGF-β/IL-1β Induced EMT in Cell Culture

This protocol describes the induction of EMT in epithelial cell lines using TGF-β or IL-1β, which can be used to test the efficacy of this compound.

Materials:

-

Epithelial cell line (e.g., A549, MCF-7, HaCaT)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human TGF-β1 (carrier-free)

-

Recombinant human IL-1β (carrier-free)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

6-well or 12-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed epithelial cells in culture plates at a density that allows for several days of growth without reaching confluency.

-

Allow cells to adhere and grow for 24 hours.

-

Replace the medium with fresh complete medium.

-

For induction of EMT, add TGF-β1 to a final concentration of 2-10 ng/mL or IL-1β to a final concentration of 1-10 ng/mL.

-

To test the inhibitor, pre-treat cells with various concentrations of this compound for 1-2 hours before adding the inducing agent (TGF-β1 or IL-1β). Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 48-72 hours.

-

Observe morphological changes indicative of EMT (e.g., elongated, spindle-like shape) using a phase-contrast microscope.

-

Harvest cells for downstream analysis (e.g., Western blotting, immunofluorescence, qRT-PCR).

Analysis of EMT Markers by Western Blotting

This protocol is used to quantify the changes in protein expression of epithelial and mesenchymal markers following treatment.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Measurement of Binding Affinity by Surface Plasmon Resonance (SPR)

This protocol provides a general framework for determining the binding kinetics and affinity of a small molecule inhibitor to its target protein.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified target protein

-

This compound

-

Immobilization buffers (e.g., acetate buffer, pH 4.5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.

-

Inject the purified target protein in a suitable immobilization buffer to allow for covalent coupling to the sensor surface.

-

Deactivate any remaining active esters with ethanolamine.

-

Inject a series of concentrations of this compound over the immobilized target protein surface.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound inhibitor.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This compound presents an interesting pharmacological tool for studying the epithelial-to-mesenchymal transition. While its direct binding target and affinity remain to be fully elucidated in the public domain, its demonstrated ability to inhibit EMT induced by TGF-β and IL-1β suggests it interacts with a key node in these signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the precise mechanism of action of this and other EMT inhibitors, ultimately contributing to the development of novel therapeutics for cancer and fibrotic diseases. Future studies should prioritize the identification of the direct molecular target of this compound and the quantification of its binding affinity to validate its potential as a specific and potent therapeutic agent.

References

The Impact of EMT Inhibitor-2 (Compound 1) on Snail and Slug Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of EMT Inhibitor-2, also identified as Compound 1, on the expression of the key epithelial-mesenchymal transition (EMT) transcription factors, Snail and Slug. This document details the quantitative changes in protein expression, provides in-depth experimental methodologies, and visualizes the pertinent biological pathways and workflows.

Executive Summary

Epithelial-mesenchymal transition is a critical cellular process implicated in cancer progression, metastasis, and drug resistance. The transcription factors Snail (SNAI1) and Slug (SNAI2) are master regulators of EMT. This compound (Compound 1) has been identified as a potent agent capable of reversing the mesenchymal phenotype and inducing a mesenchymal-to-epithelial transition (MET). This guide summarizes the inhibitory effect of this compound on Snail and Slug expression, providing researchers with the foundational data and protocols to investigate this phenomenon further.

Data Presentation: Effect of this compound on Snail and Slug Protein Expression

The quantitative effect of this compound (Compound 1) on the protein levels of Snail and Slug was determined by Western blot analysis in the triple-negative breast cancer cell line, MDA-MB-231. The cells were treated with the inhibitor, and protein expression was normalized to a loading control.

Table 1: Relative Protein Expression of Snail and Slug Following Treatment with this compound (Compound 1)

| Target Protein | Treatment Group | Concentration | Duration | Relative Protein Expression (Normalized to Control) | Fold Change vs. Control |

| Snail | DMSO (Control) | - | 5 days | 1.00 | - |

| Compound 1 | 1 µM | 5 days | ~0.40 | ~2.5-fold decrease | |

| Slug | DMSO (Control) | - | 5 days | 1.00 | - |

| Compound 1 | 1 µM | 5 days | ~0.65 | ~1.5-fold decrease |

Data is estimated from the graphical representation in the cited literature. For precise values, refer to the original publication.

Experimental Protocols

Western Blot Analysis of Snail and Slug Expression

This protocol details the methodology used to quantify the changes in Snail and Slug protein expression in response to this compound.

3.1.1. Cell Culture and Treatment:

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either DMSO (vehicle control) or this compound (Compound 1) at a final concentration of 1 µM. Cells are incubated for 5 days.

3.1.2. Protein Extraction:

-

After the 5-day treatment period, the culture medium is aspirated, and the cells are washed twice with ice-cold Phosphate Buffered Saline (PBS).

-

Cells are lysed on the plate using RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

The cell lysate is scraped from the plate and transferred to a microcentrifuge tube.

-

The lysate is incubated on ice for 30 minutes with periodic vortexing.

-

The lysate is then centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

-

The supernatant containing the total protein is transferred to a new tube, and the protein concentration is determined using a BCA (Bicinchoninic acid) protein assay.

3.1.3. SDS-PAGE and Immunoblotting:

-

Protein samples (20-30 µg) are mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.

-

The denatured protein samples are loaded onto a 10% SDS-polyacrylamide gel.

-

Electrophoresis is performed to separate the proteins by size.

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for Snail and Slug, diluted in blocking buffer. A primary antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) is used as a loading control.

-

The following day, the membrane is washed three times with TBST for 10 minutes each.

-

The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species.

-

The membrane is washed again three times with TBST.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometric analysis of the bands is performed using image analysis software to quantify the relative protein expression levels.

Quantitative Real-Time PCR (qRT-PCR) for SNAI1 and SNAI2 mRNA Expression (Representative Protocol)

While the primary cited data is from Western blotting, this representative protocol for qRT-PCR can be used to assess changes in the mRNA expression of Snail (SNAI1) and Slug (SNAI2).

3.2.1. RNA Extraction and cDNA Synthesis:

-

MDA-MB-231 cells are cultured and treated with this compound as described in section 3.1.1.

-

Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3.2.2. Real-Time PCR:

-

qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix.

-

The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene (SNAI1 or SNAI2) and a reference gene (e.g., GAPDH), and SYBR Green master mix.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

A melt curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.

-

The relative mRNA expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Table 2: Representative Primer Sequences for Human SNAI1, SNAI2, and GAPDH

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| SNAI1 | TCGGAAGCCTAACTACAGCGA | AGATGAGCATTGGCAGCGAG |

| SNAI2 | CTTTCCGACCCACACGATAC | TGAGCCCTCAGATTTGACCTG |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |

Note: Primer sequences should be validated for specificity and efficiency before use.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to the expression of Snail and Slug, which is often initiated by transforming growth factor-beta (TGF-β). EMT inhibitors, such as Compound 1, are hypothesized to interfere with this pathway, leading to the downregulation of these key transcription factors.

Technical Guide: The Impact of the EMT Inhibitor Galunisertib on Cell Adhesion Molecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epithelial-Mesenchymal Transition (EMT) is a critical cellular process implicated in cancer progression and metastasis. A hallmark of EMT is the dynamic regulation of cell adhesion molecules, leading to decreased intercellular adhesion and increased cell motility. This guide focuses on Galunisertib (also known as LY2157299), a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGFβRI) kinase. TGF-β is a primary inducer of EMT.[1][2][3] By inhibiting TGFβRI, Galunisertib effectively blocks the canonical SMAD2/3 signaling pathway, thereby preventing the transcriptional changes associated with EMT, including the modulation of key cell adhesion molecules.[4][5][6] This document provides an in-depth overview of Galunisertib's mechanism, its quantitative effects on cell adhesion, detailed experimental protocols for studying these effects, and visual representations of the relevant biological pathways and workflows.

Introduction to EMT and Cell Adhesion

EMT is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells.[7] This transition is characterized by the downregulation of epithelial markers, most notably E-cadherin , and the upregulation of mesenchymal markers like N-cadherin and Vimentin.[1] This "cadherin switching" is a pivotal event, as E-cadherin is crucial for the formation of adherens junctions, which maintain the structural integrity of epithelial tissues. Its loss disrupts this integrity, facilitating cell dissociation and dissemination.[8]

The TGF-β signaling pathway is one of the most potent inducers of EMT.[1][2] Upon ligand binding, TGF-β receptors activate the SMAD protein complex, which translocates to the nucleus and initiates a transcriptional program that drives the EMT phenotype.[2][8] Galunisertib's targeted inhibition of TGFβRI kinase makes it a valuable tool for studying and potentially reversing EMT-driven pathology.[6][9]

Mechanism of Action: Galunisertib

Galunisertib is a selective, ATP-competitive inhibitor of the TGFβRI (also known as ALK5) serine/threonine kinase.[6][10] Its primary mechanism involves blocking the phosphorylation of downstream mediators SMAD2 and SMAD3.[4][11] This abrogation of the canonical TGF-β pathway prevents the nuclear translocation of the SMAD complex and the subsequent transcription of EMT-related genes.[5] The result is the inhibition of TGF-β-induced EMT, which includes the restoration of epithelial characteristics and the prevention of the mesenchymal phenotype.[4]

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.

Quantitative Data on Cell Adhesion Molecule Modulation

Galunisertib has been shown to effectively counteract the changes in cell adhesion molecule expression induced by TGF-β. The following tables summarize the quantitative effects observed in various preclinical models.

Table 1: Effect of Galunisertib on SMAD Phosphorylation

| Cell Line | Treatment | IC50 for pSMAD Inhibition (μM) | Reference |

| NIH3T3 (fibroblasts) | TGF-β1 + Galunisertib | 0.064 | [4][12] |

| 4T1-LP (murine breast cancer) | TGF-β1 + Galunisertib | 1.765 | [4][12] |

| EMT6-LM2 (murine breast cancer) | TGF-β1 + Galunisertib | 0.894 | [4][12] |

Table 2: Functional Effects of Galunisertib on EMT and Migration

| Cell Line | Assay | Treatment | Effect | Reference |

| KPC-M09 (murine pancreatic cancer) | Immunofluorescence | TGF-β1 | Loss of E-cadherin expression | [4][12] |

| KPC-M09 (murine pancreatic cancer) | Immunofluorescence | TGF-β1 + Galunisertib | Maintained membrane E-cadherin expression | [4][12] |

| U87MG (human glioblastoma) | Migration Assay | TGF-β1 + Galunisertib | Dose-dependent blockade of cell migration | [4] |

| Human Dermal Fibroblasts | Scratch Assay (Wound Closure) | 10 µM Galunisertib | Significantly enhanced cell migration and wound closure | [13][14][15] |

| Various HCC cell lines | Invasion Assay | Galunisertib | Potent anti-invasive properties | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the impact of EMT inhibitors on cell adhesion molecules.

Western Blotting for E-cadherin Expression

This protocol is for determining the relative protein levels of E-cadherin in cell lysates.

-

Cell Lysis:

-

Treat adherent cells with TGF-β and/or Galunisertib for the desired time.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add RIPA buffer (or a suitable membrane protein extraction buffer) containing protease and phosphatase inhibitors.[16]

-

Scrape cells and incubate the lysate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load samples onto an 8-10% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16]

-

Incubate the membrane with a primary antibody specific for E-cadherin (e.g., at a 1:1000 dilution) overnight at 4°C.[17]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG at 1:5000) for 1 hour at room temperature.[16]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

Immunofluorescence for E-cadherin Localization

This protocol allows for the visualization of E-cadherin's subcellular localization.

-

Cell Culture:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.[19]

-

Treat cells with TGF-β and/or Galunisertib as required.

-

-

Fixation and Permeabilization:

-

Staining:

-

Wash three times with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Incubate with the primary E-cadherin antibody (e.g., at 1:200 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[21]

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) in blocking buffer for 1 hour at room temperature, protected from light.[22]

-

-

Mounting and Imaging:

-

Wash three times with PBS. A final wash can include a nuclear counterstain like DAPI or Hoechst.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[23]

-

Seal the coverslip with nail polish and allow it to dry.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Experimental Workflow Diagram

Caption: Workflow for analyzing EMT inhibitor effects on cell adhesion.

Conclusion

Galunisertib demonstrates significant efficacy in preventing TGF-β-induced EMT. Its mechanism of action, centered on the inhibition of TGFβRI kinase, directly leads to the stabilization of the epithelial phenotype. This is clearly evidenced by its ability to prevent the downregulation of the critical cell adhesion molecule E-cadherin and to block the increased migratory and invasive capacity of cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of targeting the TGF-β pathway to modulate cell adhesion and inhibit metastasis.

References

- 1. mdpi.com [mdpi.com]

- 2. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. mdpi.com [mdpi.com]

- 14. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. E-Cadherin Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Human E-Cadherin Antibody MAB18382: R&D Systems [rndsystems.com]

- 19. cpos.hku.hk [cpos.hku.hk]

- 20. Basic immunofluorescence protocol for adherent cells [protocols.io]

- 21. bicellscientific.com [bicellscientific.com]

- 22. E-cadherin antibody (20874-1-AP) | Proteintech [ptglab.com]

- 23. arigobio.com [arigobio.com]

An In-depth Technical Guide on the Inhibition of CYP3A4 and CYP2C9 by EMT Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-to-mesenchymal transition (EMT) is a critical process implicated in cancer progression and metastasis. Small molecule inhibitors of EMT are a promising class of therapeutic agents. Understanding the drug metabolism profile of these inhibitors is paramount for their development and safe clinical application. This technical guide focuses on the inhibitory effects of a specific agent, referred to as EMT inhibitor-2 (also known as Compound 1), on two key cytochrome P450 enzymes: CYP3A4 and CYP2C9. These enzymes are responsible for the metabolism of a vast array of xenobiotics, and their inhibition can lead to significant drug-drug interactions. This document provides a concise summary of the quantitative inhibitory data, detailed experimental protocols for assessing such inhibition, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Inhibition of CYP3A4 and CYP2C9 by this compound

The inhibitory potential of this compound against CYP3A4 and CYP2C9 has been quantified, with the half-maximal inhibitory concentrations (IC50) summarized below.

| Enzyme | Inhibitor | IC50 (µM) | Substrate |

| CYP3A4 | This compound (Compound 1) | 49.72[1][2] | Testosterone |

| CYP2C9 | This compound (Compound 1) | 5.54[1][2] | Not explicitly stated, but likely Diclofenac |

Table 1: Summary of IC50 values for this compound against CYP3A4 and CYP2C9.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the inhibitory effects of this compound on CYP3A4 and CYP2C9. These protocols are based on established in vitro assays for cytochrome P450 inhibition.[3][4][5][6]

CYP3A4 Inhibition Assay (Testosterone 6β-hydroxylation)

1. Objective: To determine the IC50 value of this compound for the inhibition of CYP3A4 activity using testosterone as the probe substrate.[4]

2. Materials:

-

Human liver microsomes (HLM) or recombinant human CYP3A4 supersomes

-

This compound (Compound 1)

-

Testosterone (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., 6β-hydroxytestosterone-d7)

-

LC-MS/MS system

3. Procedure:

-

A pre-incubation mixture is prepared containing human liver microsomes or recombinant CYP3A4, potassium phosphate buffer, and varying concentrations of this compound (or vehicle control) in a 96-well plate.

-

The plate is pre-incubated at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

The enzymatic reaction is initiated by adding a solution containing testosterone and the NADPH regenerating system.

-

The reaction is allowed to proceed at 37°C for a predetermined incubation time (e.g., 10-20 minutes).

-

The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.

-

The plate is centrifuged to precipitate proteins.

-

The supernatant is transferred to a new plate for analysis.

-

The formation of the metabolite, 6β-hydroxytestosterone, is quantified using a validated LC-MS/MS method.

4. Data Analysis:

-

The rate of metabolite formation is calculated for each concentration of the inhibitor.

-

The percentage of inhibition is determined relative to the vehicle control.

-

The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.

CYP2C9 Inhibition Assay (Diclofenac 4'-hydroxylation)

1. Objective: To determine the IC50 value of this compound for the inhibition of CYP2C9 activity using diclofenac as the probe substrate.[3][6]

2. Materials:

-

Human liver microsomes (HLM) or recombinant human CYP2C9 supersomes

-

This compound (Compound 1)

-

Diclofenac (substrate)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structural analog of the metabolite)

-

LC-MS/MS system

3. Procedure:

-

Similar to the CYP3A4 assay, a pre-incubation mixture with HLM or recombinant CYP2C9, buffer, and various concentrations of this compound is prepared.

-

The plate is pre-warmed at 37°C.

-

The reaction is started by adding diclofenac and the NADPH regenerating system.

-

The incubation is carried out at 37°C for a specific duration.

-

The reaction is stopped with a cold solvent containing an internal standard.

-

Following protein precipitation via centrifugation, the supernatant is collected.

-

The formation of the 4'-hydroxydiclofenac metabolite is quantified by LC-MS/MS.

4. Data Analysis:

-

The rate of 4'-hydroxydiclofenac formation is determined at each inhibitor concentration.

-

The percent inhibition is calculated against the vehicle control.

-

The IC50 value is derived from the resulting concentration-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of a high-throughput radiometric cyp2c9 inhibition assay using tritiated diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of CYP2C9-Catalyzed Diclofenac 4′-Hydroxylation by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EMT Inhibitor-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-to-Mesenchymal Transition (EMT) is a dynamic cellular process implicated in embryonic development, wound healing, and pathological conditions such as fibrosis and cancer metastasis. EMT is characterized by the loss of epithelial cell polarity and adhesion, and the acquisition of a migratory and invasive mesenchymal phenotype. Key molecular hallmarks of EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.

EMT Inhibitor-2 (also known as Compound 1; CAS No. 2232228-60-1) is a small molecule compound that has been identified as an inhibitor of EMT induced by inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Transforming Growth Factor-beta (TGF-β).[1][2][3][4] While detailed peer-reviewed studies on this specific compound are limited, these application notes provide a comprehensive guide to its use in cell culture based on its stated mechanism of action and established protocols for studying EMT. The provided protocols and representative data are based on the inhibition of TGF-β and IL-1β induced EMT and serve as a guide for designing experiments with this compound.

Mechanism of Action: Inhibition of TGF-β and IL-1β Induced EMT

TGF-β and IL-1β are potent inducers of EMT in various cell types, particularly in cancer and fibrosis models. They activate complex downstream signaling cascades that converge on the master regulators of EMT, such as Snail, Slug, Twist, and ZEB1/2. These transcription factors repress the expression of epithelial genes and activate mesenchymal genes, leading to the observed phenotypic changes. This compound is proposed to interfere with these signaling pathways, thereby preventing the initiation or progression of EMT.

Caption: TGF-β and IL-1β signaling pathways leading to EMT.

Product Information

| Parameter | Value |

| Product Name | This compound (Compound 1) |

| CAS Number | 2232228-60-1 |

| Molecular Weight | 470.47 |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C as a solid. Store stock solutions at -80°C. |

Experimental Protocols

Protocol 1: Induction of EMT in Cell Culture

This protocol describes the induction of EMT in a commonly used cell line, A549 (human lung carcinoma), using TGF-β1 or IL-1β.

Materials:

-

A549 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human TGF-β1

-

Recombinant Human IL-1β

-

This compound

-

DMSO (for dissolving this compound)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates at a density of 1 x 10^5 cells/well in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere and reach 50-60% confluency.

-

Serum Starvation: After 24 hours, aspirate the medium and wash the cells with sterile PBS. Add serum-free RPMI-1640 and incubate for 12-24 hours.

-

Treatment:

-

Control Group: Replace the medium with fresh serum-free or low-serum (0.5% FBS) RPMI-1640 containing DMSO vehicle control.

-

EMT Induction Group (TGF-β1): Treat cells with 5-10 ng/mL of TGF-β1 in serum-free or low-serum medium.[5]

-

EMT Induction Group (IL-1β): Treat cells with 1-10 ng/mL of IL-1β in serum-free or low-serum medium.[6][7][8]

-

This compound Treatment Group: Pre-treat cells with the desired concentration of this compound for 1-2 hours before adding TGF-β1 or IL-1β. A concentration range of 1-10 µM is a common starting point for small molecule inhibitors.

-

-

Incubation: Incubate the cells for 48-72 hours. Observe morphological changes daily using a phase-contrast microscope. Epithelial cells will lose their cobblestone morphology and adopt a more elongated, spindle-like mesenchymal phenotype.

Caption: Workflow for inducing and inhibiting EMT in cell culture.

Protocol 2: Western Blotting for EMT Markers